![molecular formula C16H20ClN3O2S B2746732 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396886-94-4](/img/structure/B2746732.png)
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
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Description
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Scientific Research Applications
Antimicrobial Activity
Compounds related to "1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" have been investigated for their antimicrobial properties. A study by Vinaya et al. (2009) synthesized derivatives of this compound and tested them against bacterial and fungal pathogens, finding some compounds with significant potent antimicrobial activities.
Alzheimer’s Disease Treatment
Compounds structurally similar to "1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" have been evaluated as potential drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) synthesized N-substituted derivatives and screened them for enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease therapy.
Crystal and Molecular Structure Studies
The molecular structure of compounds related to "1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" has been a subject of research. For instance, Naveen et al. (2015) and Girish et al. (2008) conducted studies on the synthesis and crystal structure of similar compounds, providing insights into their chemical properties and potential applications.
Antibacterial Activity
The antibacterial potential of derivatives of "1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" has been explored. Iqbal et al. (2017) synthesized acetamide derivatives and evaluated their efficacy against various bacterial strains, identifying compounds with significant antibacterial activity.
Antioxidant and Anticholinesterase Activity
Compounds structurally related have been assessed for their antioxidant and anticholinesterase activities. A study by Karaman et al. (2016) synthesized sulfonyl hydrazone compounds and evaluated their antioxidant capacity and enzyme inhibition activity, providing insights into their potential therapeutic applications.
Synthesis and Evaluation as Anticancer Agents
Research has been conducted on the synthesis of compounds structurally similar to "1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" for potential use as anticancer agents. For example, Rehman et al. (2018) synthesized propanamide derivatives and evaluated their potential as anticancer agents.
Antagonist Activity Against CB1 Receptor
Srivastava et al. (2008) explored the synthesis of a biaryl pyrazole sulfonamide derivative and its pharmacological evaluation, showing the loss of CB1 receptor antagonism when the -CO group is replaced by the -SO(2) group in the aminopiperidine region (Srivastava et al., 2008).
Antiulcer Agents
Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines with potential as antiulcer agents. They evaluated these compounds for antisecretory and cytoprotective properties, finding some with good cytoprotective activity (Starrett et al., 1989).
properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMFMAAJMBKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine |
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